molecular formula C12H8N2O B8657366 4-pyridin-4-yloxybenzonitrile

4-pyridin-4-yloxybenzonitrile

Cat. No.: B8657366
M. Wt: 196.20 g/mol
InChI Key: JJRURZUTCNAXKT-UHFFFAOYSA-N
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Description

4-Pyridin-4-yloxybenzonitrile is a benzonitrile derivative featuring a pyridine ring connected via an ether linkage at the para-position of the benzene ring. Its structure combines the aromatic nitrile group with a pyridinyloxy moiety, making it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

4-pyridin-4-yloxybenzonitrile

InChI

InChI=1S/C12H8N2O/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-8H

InChI Key

JJRURZUTCNAXKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-pyridin-4-yloxybenzonitrile involves the nucleophilic aromatic substitution reaction. This reaction typically starts with 4-chlorobenzonitrile and 4-hydroxypyridine as the starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-pyridin-4-yloxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-pyridin-4-yloxybenzonitrile has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison of 4-pyridin-4-yloxybenzonitrile with structurally related compounds, highlighting key differences in substituents, physicochemical properties, and inferred biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Properties/Inferences Evidence Source
This compound Pyridine (ether-linked), benzonitrile ~212.21* Aromatic, moderate polarity, CNS targeting? N/A (Hypothetical)
4-(Piperidin-4-yloxy)benzonitrile hydrochloride Piperidine (amine ring), hydrochloride 280.75 (HCl salt) Increased basicity, enhanced solubility, potential CNS activity
4-(4-Hydroxypiperidin-4-yl)benzonitrile Hydroxypiperidine, benzonitrile 218.27 Polar hydroxyl group, H-bonding capability, improved solubility
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile Pyrimidine (amino-linked), benzonitrile 212.21 Planar aromaticity, nucleoside analog potential, kinase inhibition
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Piperidine-carbonyl, methoxypyridine 336.40 Lipophilic methoxy group, conformational rigidity, enzyme inhibition

*Molecular weight inferred from analogous compounds in and .

Key Structural Differences and Implications

Heterocyclic Core: Pyridine vs. Piperidine: The pyridine ring in this compound is aromatic and electron-deficient, favoring π-π stacking interactions. Pyrimidine vs.

Substituent Effects: Hydroxyl Groups: The hydroxypiperidine substituent in 4-(4-hydroxypiperidin-4-yl)benzonitrile () introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing blood-brain barrier permeability compared to the parent compound.

Linkage Variations: Ether vs. Amino vs. Carbonyl: The ether linkage in this compound provides metabolic stability, while amino linkages (e.g., ) may confer susceptibility to enzymatic cleavage. Carbonyl groups () introduce rigidity and dipole interactions.

Pharmacological Profiles (Inferred)

  • This compound : Likely interacts with receptors or enzymes requiring aromatic stacking (e.g., GPCRs, kinases). The nitrile group may resist oxidative metabolism, prolonging half-life.
  • Pyrimidine Analogs : ’s compound may mimic purines/pyrimidines, implying roles in nucleic acid synthesis inhibition or kinase targeting.

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